molecular formula C18H18N2O3 B4076171 1-[2-(4-nitrophenyl)propanoyl]-1,2,3,4-tetrahydroquinoline

1-[2-(4-nitrophenyl)propanoyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B4076171
M. Wt: 310.3 g/mol
InChI Key: QCPYRJZVUNOBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-nitrophenyl)propanoyl]-1,2,3,4-tetrahydroquinoline, also known as NPPTHQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NPPTHQ is a tetrahydroquinoline derivative that has been synthesized using different methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-[2-(4-nitrophenyl)propanoyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects. The compound has been found to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to reduce the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. The compound has been found to have a protective effect on neurons by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

1-[2-(4-nitrophenyl)propanoyl]-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. The compound is easy to synthesize and purify. This compound has also been found to be stable under different conditions. The compound has been found to have high selectivity and sensitivity for the detection of metal ions. However, this compound has some limitations for lab experiments. The compound is not water-soluble, which limits its use in aqueous environments. This compound also has low bioavailability, which limits its use in vivo.

Future Directions

There are several future directions for the study of 1-[2-(4-nitrophenyl)propanoyl]-1,2,3,4-tetrahydroquinoline. One direction is the development of water-soluble derivatives of this compound for use in aqueous environments. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. The development of this compound as a potential drug candidate for the treatment of cancer, fungal and bacterial infections, and neurodegenerative diseases is also a future direction. The study of the structure-activity relationship of this compound and its derivatives is another direction for future research.
Conclusion:
This compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of this compound and its derivatives has the potential to lead to the development of new drugs and diagnostic tools for various diseases.

Scientific Research Applications

1-[2-(4-nitrophenyl)propanoyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential applications in various fields. The compound has been found to have anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound has been found to bind to metal ions such as Cu2+, Zn2+, and Fe3+ with high selectivity and sensitivity. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. The compound has been found to be an effective chiral auxiliary in the synthesis of various compounds.

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13(14-8-10-16(11-9-14)20(22)23)18(21)19-12-4-6-15-5-2-3-7-17(15)19/h2-3,5,7-11,13H,4,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPYRJZVUNOBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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